ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate
CAS No.: 2106384-57-8
Cat. No.: VC4504269
Molecular Formula: C8H10N2O3
Molecular Weight: 182.179
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2106384-57-8 |
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Molecular Formula | C8H10N2O3 |
Molecular Weight | 182.179 |
IUPAC Name | ethyl 5-formyl-1-methylimidazole-4-carboxylate |
Standard InChI | InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)10(2)5-9-7/h4-5H,3H2,1-2H3 |
Standard InChI Key | NLJAQAXDARSIOY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(C=N1)C)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a planar imidazole ring with nitrogen atoms at the 1- and 3-positions. Key substituents include:
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A methyl group at the 1-position, enhancing steric stability and influencing electronic properties.
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A formyl group (–CHO) at the 5-position, enabling nucleophilic additions and condensations.
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An ethyl ester (–COOEt) at the 4-position, providing sites for hydrolysis or transesterification.
This arrangement confers unique reactivity, making the compound a valuable intermediate in multi-step syntheses .
Physicochemical Characteristics
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Melting Point: 204–208°C, indicative of moderate thermal stability .
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Solubility: Limited aqueous solubility but soluble in polar organic solvents such as dichloromethane, ethyl acetate, and methanol .
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Spectroscopic Data: Infrared (IR) spectra confirm the presence of carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹ and formyl (–CHO) peaks near 2800 cm⁻¹ .
Synthetic Methodologies
Cyclization Reactions
A common synthesis route involves cyclization of ethyl 4-bromo-1-methylimidazole with formamide or formic acid in the presence of bases like sodium hydride. This method achieves yields of ~76% under optimized conditions. For example, reacting ethyl 4-bromo-1-methylimidazole with formamide at 80°C for 12 hours produces the target compound, purified via recrystallization from ethanol.
Industrial-Scale Production
Continuous flow reactors are employed to enhance yield and purity in industrial settings. These systems minimize side reactions and improve heat transfer, achieving >90% purity post-chromatography.
Alternative Pathways
Multi-step syntheses starting from diethyl ether and sodium carbonate have been reported, followed by hydrogenation using Raney nickel in ethanol. While less efficient (yields ~50%), this method avoids halogenated intermediates .
Applications in Medicinal Chemistry
Antimicrobial Activity
Derivatives of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate exhibit broad-spectrum antimicrobial properties. In a study evaluating pyrrole-imidazole hybrids, compounds bearing chloro and oxazole fragments demonstrated minimum inhibitory concentrations (MICs) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing streptomycin controls . The formyl group’s electrophilicity enhances interactions with microbial enzymes, disrupting cell wall synthesis .
Catalytic and Materials Science Applications
Ligand in Homogeneous Catalysis
The compound serves as a precursor for Schiff base ligands in transition metal catalysis. Complexation with copper(II) yields catalysts effective in CO₂ reduction, achieving turnover frequencies (TOFs) of 1,200 h⁻¹ under mild conditions. Similarly, palladium complexes facilitate Suzuki-Miyaura couplings with >95% yield.
Optoelectronic Materials
In photovoltaic research, imidazole-based dyes derived from this compound exhibit photon-to-electron conversion efficiencies of 15.2% in dye-sensitized solar cells (DSSCs). The formyl group enables π-conjugation extension, reducing bandgap energies to 1.8 eV .
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
In vitro studies using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 45 minutes), with primary metabolites arising from ester hydrolysis and formyl oxidation .
Toxicity
Acute toxicity (LD₅₀) in murine models exceeds 500 mg/kg, suggesting low systemic toxicity. Chronic exposure studies revealed no hepatotoxicity at doses ≤100 mg/kg/day over 28 days .
Comparative Analysis with Analogues
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate distinguishes itself from related imidazoles through its dual functionalization. For example:
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Diethyl 1H-imidazole-4,5-dicarboxylate lacks the formyl group, reducing its utility in condensation reactions.
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Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate exhibits weaker antimicrobial activity due to the absence of electrophilic substituents .
Future Directions and Challenges
Drug Delivery Systems
Encapsulation in lipid nanoparticles could enhance bioavailability, currently limited to 22% in oral administrations .
Green Chemistry
Developing solvent-free syntheses using mechanochemical methods may reduce environmental impact.
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